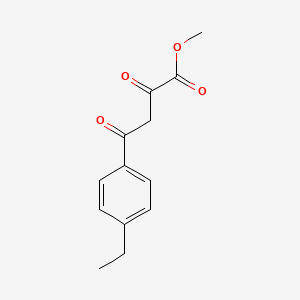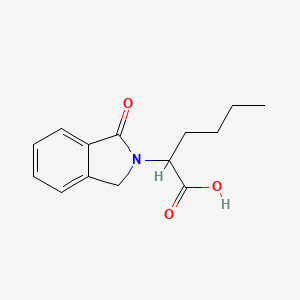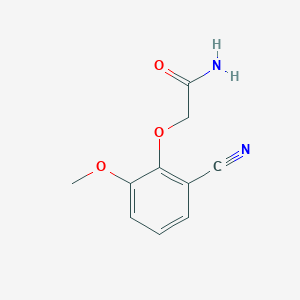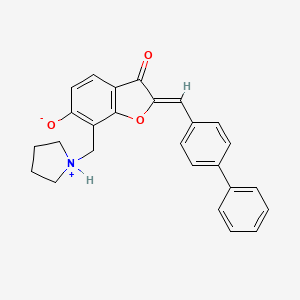![molecular formula C26H25NO4 B7811914 (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811914.png)
(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate is a complex organic molecule featuring a benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Benzylidene Group: The next step involves the condensation of the benzofuran core with 2-ethoxybenzaldehyde to form the benzylidene moiety. This is typically carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.
Quaternization: The final step involves the quaternization of the benzyl(methyl)amine group. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and benzofuran moieties. Reagents such as halogens or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, this compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of more complex molecules in the pharmaceutical industry.
Wirkmechanismus
The mechanism by which (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Vergleich Mit ähnlichen Verbindungen
(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: can be compared with other benzofuran derivatives:
(2Z)-2-(2-Hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: Lacks the benzyl(methyl)ammonio group, which may result in different biological activities.
(2Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2Z)-7-[[benzyl(methyl)azaniumyl]methyl]-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-3-30-23-12-8-7-11-19(23)15-24-25(29)20-13-14-22(28)21(26(20)31-24)17-27(2)16-18-9-5-4-6-10-18/h4-15,28H,3,16-17H2,1-2H3/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGXWUYYCREGBW-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)[O-])C[NH+](C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)[O-])C[NH+](C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811841.png)
![1-(4-Chlorophenyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811866.png)

![(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B7811884.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B7811893.png)

![(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811902.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(4-ethylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811911.png)
![(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811921.png)
![(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-7-(pyrrolidin-1-ium-1-ylmethyl)-1-benzofuran-6-olate](/img/structure/B7811926.png)
![(2Z)-2-(3,4-dimethoxybenzylidene)-7-[(dipropylammonio)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811927.png)
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B7811931.png)
